tert-butyl N-[(2S,3S)-3-hydroxy-1-(methoxyamino)-1-oxobutan-2-yl]carbamate tert-butyl N-[(2S,3S)-3-hydroxy-1-(methoxyamino)-1-oxobutan-2-yl]carbamate
Brand Name: Vulcanchem
CAS No.: 80543-39-1
VCID: VC21126621
InChI: InChI=1S/C10H20N2O5/c1-6(13)7(8(14)12-16-5)11-9(15)17-10(2,3)4/h6-7,13H,1-5H3,(H,11,15)(H,12,14)/t6-,7-/m0/s1
SMILES: CC(C(C(=O)NOC)NC(=O)OC(C)(C)C)O
Molecular Formula: C10H20N2O5
Molecular Weight: 248.28 g/mol

tert-butyl N-[(2S,3S)-3-hydroxy-1-(methoxyamino)-1-oxobutan-2-yl]carbamate

CAS No.: 80543-39-1

Cat. No.: VC21126621

Molecular Formula: C10H20N2O5

Molecular Weight: 248.28 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-[(2S,3S)-3-hydroxy-1-(methoxyamino)-1-oxobutan-2-yl]carbamate - 80543-39-1

Specification

CAS No. 80543-39-1
Molecular Formula C10H20N2O5
Molecular Weight 248.28 g/mol
IUPAC Name tert-butyl N-[(2S,3S)-3-hydroxy-1-(methoxyamino)-1-oxobutan-2-yl]carbamate
Standard InChI InChI=1S/C10H20N2O5/c1-6(13)7(8(14)12-16-5)11-9(15)17-10(2,3)4/h6-7,13H,1-5H3,(H,11,15)(H,12,14)/t6-,7-/m0/s1
Standard InChI Key UEBVZIJDUYDSQF-BQBZGAKWSA-N
Isomeric SMILES C[C@@H]([C@@H](C(=O)NOC)NC(=O)OC(C)(C)C)O
SMILES CC(C(C(=O)NOC)NC(=O)OC(C)(C)C)O
Canonical SMILES CC(C(C(=O)NOC)NC(=O)OC(C)(C)C)O

Introduction

Chemical Identity and Structural Characteristics

tert-butyl N-[(2S,3S)-3-hydroxy-1-(methoxyamino)-1-oxobutan-2-yl]carbamate is a complex organic compound with distinct stereochemical properties. The molecule contains a tert-butyloxycarbonyl (Boc) protecting group, which is commonly utilized in peptide synthesis and pharmaceutical development. This compound is characterized by the following identifiers and structural information:

PropertyValue
CAS Number80543-39-1
Molecular FormulaC₁₀H₂₀N₂O₅
Molecular Weight248.28 g/mol
IUPAC Nametert-butyl N-[(2S,3S)-3-hydroxy-1-(methoxyamino)-1-oxobutan-2-yl]carbamate
Standard InChIInChI=1S/C10H20N2O5/c1-6(13)7(8(14)12-16-5)11-9(15)17-10(2,3)4/h6-7,13H,1-5H3,(H,11,15)(H,12,14)/t6-,7-/m0/s1
Standard InChIKeyUEBVZIJDUYDSQF-BQBZGAKWSA-N
Canonical SMILESCC(C(C(=O)NOC)NC(=O)OC(C)(C)C)O

The compound features a stereochemically defined structure with two chiral centers at positions 2 and 3, both having the S configuration. The methoxyamino group attached to the carbonyl creates a hydroxamic acid derivative structure, which has implications for its reactivity and potential biological activity.

Stereochemical Configuration

The (2S,3S) stereochemistry indicates that both chiral centers have the S configuration, which is critical for its specific biological and chemical properties. This stereochemical arrangement distinguishes it from similar compounds with different configurations, such as the (2S,3R) diastereomer that would exhibit different physical properties and potentially different biological activities .

Physical and Chemical Properties

The physical and chemical properties of tert-butyl N-[(2S,3S)-3-hydroxy-1-(methoxyamino)-1-oxobutan-2-yl]carbamate contribute significantly to its behavior in both laboratory and biological settings. Based on similar compounds and general principles for molecules in this class:

PropertyCharacteristic
Physical State (at 20°C)Solid
AppearanceWhite to off-white crystalline powder
SolubilityLikely soluble in organic solvents (methanol, ethanol, dichloromethane)
Storage RecommendationStore in cool, dry place; protect from light and moisture
StabilitySensitive to strong acids (Boc deprotection)

The hydroxyl group at position 3 and the methoxyamino group contribute to the compound's polarity and hydrogen-bonding capabilities, influencing its solubility profile and intermolecular interactions. The tert-butyloxycarbonyl (Boc) protecting group is base-stable but acid-labile, which is an important consideration for storage and handling.

Analytical Characterization

Analytical characterization of tert-butyl N-[(2S,3S)-3-hydroxy-1-(methoxyamino)-1-oxobutan-2-yl]carbamate is essential for confirming its identity, purity, and structural integrity. Several analytical techniques are commonly employed:

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial structural information. For this compound, characteristic signals would be expected for:

  • The tert-butyl group protons (typically a singlet around 1.4-1.5 ppm)

  • The methoxy group protons (singlet around 3.7-3.8 ppm)

  • The protons at the chiral centers

  • The NH protons from the carbamate and hydroxamic acid functionalities

Mass Spectrometry Data

Mass spectrometry would typically show:

  • Molecular ion peak corresponding to m/z 248.28

  • Fragmentation patterns characteristic of Boc group loss (m/z -100)

  • Other diagnostic fragment ions

Predicted Collision Cross Section Data

By analogy with similar compounds, the predicted collision cross-section (CCS) values for various adducts might be as follows:

Adductm/zPredicted CCS (Ų)
[M+H]⁺249.15468~153-155
[M+Na]⁺271.13662~158-160
[M+NH₄]⁺266.18122~157-159
[M-H]⁻247.14012~150-152

These values are estimated based on data from similar compounds and would be useful for identification using ion mobility spectrometry coupled with mass spectrometry .

Biological Activity and Applications

tert-butyl N-[(2S,3S)-3-hydroxy-1-(methoxyamino)-1-oxobutan-2-yl]carbamate has potential applications in various biological and pharmaceutical contexts, although specific data on its activity is limited in the available sources.

Structure-Activity Relationships

Understanding the relationship between the structural features of tert-butyl N-[(2S,3S)-3-hydroxy-1-(methoxyamino)-1-oxobutan-2-yl]carbamate and its biological activity provides insights into its potential applications and the design of related compounds.

Key Structural Elements

Several structural features contribute to the compound's properties and potential activity:

  • The Boc protecting group (tert-butyloxycarbonyl) - provides temporary protection of the amine group and influences lipophilicity

  • The methoxyamino group - forms a hydroxamic acid derivative with metal-chelating properties

  • The hydroxyl group at the 3-position - provides hydrogen bonding capabilities and a site for further functionalization

  • The specific (2S,3S) stereochemistry - critical for proper spatial orientation of functional groups

Comparison with Related Compounds

Comparing this compound with structurally related molecules reveals important relationships:

CompoundKey DifferencePotential Impact
tert-butyl N-[(2S,3S)-3-amino-1-hydroxybutan-2-yl]carbamateDifferent functional group arrangementAltered hydrogen bonding properties and reactivity
tert-Butyl ((2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl)carbamateDifferent stereochemistry (3R vs 3S)Different three-dimensional orientation affecting biological recognition
(R)-tert-Butyl (3-hydroxy-1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamateDifferent carbon chain length and stereochemistryAltered flexibility and binding properties

These comparisons highlight how subtle structural changes can significantly impact a compound's physical, chemical, and biological properties.

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